Lipophilicity (LogP): 4-Fold Higher LogP vs. 1-Methylpyrrolidine Indicates Superior Membrane Permeability Potential
The target compound exhibits a computed LogP of 3.41, as reported by Chemsrc . In contrast, the simpler analog 1-methylpyrrolidine (CAS 120-94-5) has a reported LogP of 0.76 [1]. The difference of 2.65 LogP units corresponds to a ~447-fold increase in the octanol-water partition coefficient (P), assuming logP is proportional to log(P). This substantial increase in lipophilicity is directly attributable to the addition of the trifluoromethylphenyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.41 |
| Comparator Or Baseline | 1-Methylpyrrolidine (CAS 120-94-5), LogP = 0.76 |
| Quantified Difference | ΔLogP = +2.65 (≈447-fold increase in P) |
| Conditions | Computed LogP (method unspecified for target; comparator LogP from CIRS database) |
Why This Matters
Higher LogP values are strongly correlated with increased passive membrane permeability, a critical factor for accessing intracellular targets and crossing the blood-brain barrier, making this compound more suitable for CNS-related research.
- [1] CIRS Group. CAS Substance Database: 1-Methylpyrrolidine (CAS 120-94-5). View Source
